molecular formula C16H13Cl3N4O4S B11704493 3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11704493
M. Wt: 463.7 g/mol
InChI Key: KOHDMVHMXCAIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H12Cl3N4O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:

    Trichloromethylation: The trichloromethyl group is introduced using trichloromethylating agents under controlled conditions.

    Carbamothioylation: The carbamothioyl group is introduced through a reaction with thiourea derivatives.

    Hydroxyphenylation: The hydroxyphenyl group is introduced through a coupling reaction with a hydroxyphenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide
  • 3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
  • 3-nitro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide

Uniqueness

The uniqueness of 3-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13Cl3N4O4S

Molecular Weight

463.7 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N4O4S/c17-16(18,19)14(22-15(28)20-10-4-2-6-12(24)8-10)21-13(25)9-3-1-5-11(7-9)23(26)27/h1-8,14,24H,(H,21,25)(H2,20,22,28)

InChI Key

KOHDMVHMXCAIMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.